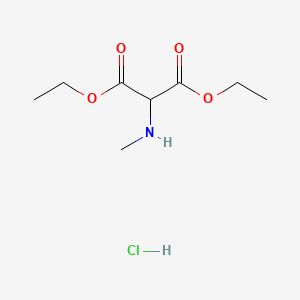

Diethyl 2-(methylamino)malonate hydrochloride

Description

Diethyl 2-(methylamino)malonate hydrochloride (CAS 56598-98-2) is a malonic acid derivative with a methyl-substituted amino group and two ethyl ester functionalities. Its molecular formula is C₈H₁₆ClNO₄, with a molecular weight of 225.67 g/mol . This compound is typically stored under inert conditions (2–8°C) and exhibits hazards related to ingestion, skin/eye irritation, and respiratory discomfort (H302, H315, H319, H335) .

Properties

IUPAC Name |

diethyl 2-(methylamino)propanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4.ClH/c1-4-12-7(10)6(9-3)8(11)13-5-2;/h6,9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDQOJWGNGPGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480266 | |

| Record name | AGN-PC-0NI2FV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56598-98-2 | |

| Record name | 56598-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AGN-PC-0NI2FV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-step Synthesis via Nitroso Intermediate and Reduction

Step 1: Formation of Diethyl Oximino Malonate

- Diethyl malonate (80 g) is dissolved in ethyl acetate (400 mL) with glacial acetic acid (90 g).

- The mixture is cooled to 5 °C, and sodium nitrite solution (69 g in 81 g water) is added dropwise over 2 hours at 0-10 °C.

- After stirring at 15-25 °C for 20 hours, the product diethyl oximino malonate is isolated by extraction and evaporation.

- Yield: ~98.4%.

Step 2: Reduction and Formation of Diethyl Aminomalonate Hydrochloride

- The oximino compound is hydrogenated at 50 °C for 6 hours with a suitable catalyst.

- The reaction mixture is cooled and filtered.

- 35% hydrogen chloride in ethanol (50 g) is added dropwise at 0-5 °C over 1 hour.

- Ethanol is removed under reduced pressure; acetone is added, stirred, cooled, and the solid product is filtered and dried.

- Yield: 88-91%, purity ~99.5-99.7%.

Single-Step Aminolysis of Diethyl Malonate with Methylamine

- Diethyl malonate is reacted directly with methylamine under controlled temperature and concentration to avoid side reactions such as aminolysis of both ester groups or formation of by-products.

- This method simplifies the process by avoiding intermediate isolation and hazardous reagents like sulfur oxychloride.

- Reported yield of crude product is approximately 80%, significantly higher than traditional four-step methods (~33% total yield).

- Advantages include shorter reaction time, reduced environmental impact, and lower operational complexity.

Hydrogenation of Diethyl Hydroxyiminomalonate

- A mixture of diethyl hydroxyiminomalonate and diethyl acetoxyiminomalonate (2.0 mol) in ethyl acetate is hydrogenated at 30–35 °C under 20 bar hydrogen pressure for 80 minutes using palladium on activated charcoal as catalyst.

- After filtration and dilution, dry hydrogen chloride (68 g) is introduced to precipitate diethyl aminomalonate hydrochloride.

- The product is filtered, washed, and dried under vacuum at 70 °C.

- Yield: 85.1%, melting point 165 °C, purity 100% based on chlorine content.

| Preparation Method | Key Steps | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Multi-step via nitroso intermediate and reduction | Nitrosation, hydrogenation, HCl salt formation | 0-10 °C nitrosation, 50 °C hydrogenation, 0-5 °C HCl addition | 88-91 | 99.5-99.7 | Requires careful temperature control; multi-step |

| Single-step aminolysis with methylamine | Direct reaction of diethyl malonate with methylamine | Controlled temperature (-5 to 2 °C), alcoholic solvent | ~80 | Not specified | Simplified process; avoids hazardous reagents |

| Hydrogenation of diethyl hydroxyiminomalonate | Hydrogenation under 20 bar H2, HCl salt precipitation | 30-35 °C, 20 bar H2, Pd/C catalyst | 85.1 | 100 | High purity; requires hydrogenation setup |

- The multi-step nitrosation-reduction method is well-established and provides high purity products but involves multiple stages and strict temperature control to avoid by-products and ensure high yield.

- The single-step aminolysis approach significantly reduces reaction steps, time, and hazardous reagent usage, improving environmental and economic aspects of production. However, it requires precise control of reaction parameters to optimize yield and minimize side reactions.

- Hydrogenation of diethyl hydroxyiminomalonate offers a high-purity product with good yield but necessitates specialized equipment for pressurized hydrogenation and catalyst handling.

- Temperature control is critical across methods to prevent side reactions such as aminolysis of both ester groups or formation of undesired by-products like propanedioic acid derivatives.

- Solvent choice (ethyl acetate, ethanol, acetone) and acid addition (glacial acetic acid, hydrogen chloride in ethanol) play important roles in reaction efficiency and product isolation.

The preparation of diethyl 2-(methylamino)malonate hydrochloride can be effectively achieved via:

- Multi-step synthesis involving nitrosation of diethyl malonate, reduction of the oxime intermediate, and hydrochloride salt formation,

- Direct single-step aminolysis of diethyl malonate with methylamine under controlled conditions,

- Hydrogenation of diethyl hydroxyiminomalonate followed by acidification.

Each method balances yield, purity, operational complexity, and environmental impact differently. Selection depends on available infrastructure, scale, and regulatory considerations.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(methylamino)malonate hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield malonic acid derivatives.

Decarboxylation: Upon heating, it can undergo decarboxylation to form substituted acetic acids.

Common Reagents and Conditions

Bases: Sodium ethoxide, sodium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Solvents: Ethanol, water

Major Products

Substituted Acetic Acids: Formed through decarboxylation.

Malonic Acid Derivatives: Formed through hydrolysis.

Scientific Research Applications

Pharmaceutical Synthesis

Pharmaceutical Intermediate

Diethyl 2-(methylamino)malonate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the preparation of pyrimidine heterocycles, which are essential in many therapeutic agents. The compound's structure allows for nucleophilic attacks that facilitate the formation of complex molecules necessary for drug development .

Case Study: Synthesis of Neuropeptide Y Receptor Antagonists

A notable application of this compound is in the synthesis of neuropeptide Y receptor antagonists. Research has demonstrated that this compound can be utilized to install diamine moieties, which are integral to the pharmacological activity of these compounds. The synthesis involves a series of reactions where this compound acts as a building block, leading to the creation of biologically active compounds .

Organic Synthesis

Malonic Ester Synthesis

this compound is employed in malonic ester synthesis, a pivotal reaction in organic chemistry. This process involves deprotonation followed by alkylation, allowing for the generation of substituted acetic acids. The ability to form carbanions makes it an excellent candidate for further functionalization and derivatization .

Data Table: Common Products from Malonic Ester Synthesis

| Product Name | Yield (%) | Description |

|---|---|---|

| Phenylalanine (racemic) | 65 | Synthesized via alkylation with benzyl chloride |

| Tryptophan (oxidation-sensitive) | >90 | Produced using diethyl acetamidomalonate |

| Various α-amino acids | Variable | Resulting from hydrolysis and decarboxylation |

Chemical Reactivity

Reactivity with Nucleophiles

The compound exhibits significant reactivity due to its activated carbonyl groups, making it suitable for various nucleophilic substitution reactions. This property is leveraged in synthesizing complex organic molecules, including those used in agrochemicals and pharmaceuticals .

Agrochemical Applications

Synthesis of Pesticides

this compound has been identified as a precursor in the synthesis of certain pesticides. Its derivatives have shown efficacy in agricultural applications, highlighting its importance beyond medicinal chemistry .

Mechanism of Action

The mechanism of action of diethyl 2-(methylamino)malonate hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The amino group can donate electrons, making it reactive towards electrophiles. This reactivity is exploited in the synthesis of more complex molecules, where it can form new carbon-carbon bonds through nucleophilic substitution and other reactions .

Comparison with Similar Compounds

Diethyl Aminomalonate Hydrochloride

- Structure: Lacks the methyl group on the amino moiety (C₇H₁₄ClNO₄, MW 211.64 g/mol) .

- Properties : Melts at 166°C (with decomposition) and is soluble in water and oxygenated solvents .

- Applications : Used in N-acylation and alkylation reactions to synthesize intermediates for pharmaceuticals like allisartan isoproxil and clorazepate .

- Key Difference: The absence of a methyl group reduces steric hindrance, making it more reactive in nucleophilic substitutions compared to the methylamino analog .

Dimethyl 2-Aminomalonate Hydrochloride

- Structure: Methyl esters instead of ethyl (C₅H₁₀ClNO₄, MW 167.59 g/mol) .

- Properties: White powder with applications in amino acid synthesis and skincare products .

- Key Difference : Smaller ester groups lower molecular weight and may enhance solubility in polar solvents but reduce lipophilicity compared to ethyl esters .

Diethyl Acetamidomalonate

- Structure: N-Acetylated amino group (C₉H₁₅NO₅, MW 217.22 g/mol) .

- Properties: White crystalline powder (MP 96–98°C), synthesized via acetylation of diethyl aminomalonate .

- Applications: Critical for synthesizing non-proteinogenic amino acids (e.g., 4-amino-phenylalanine) and drugs like fingolimod .

- Key Difference: The acetyl group blocks the amino functionality, directing reactivity toward ester or carbonyl groups rather than amine-based reactions .

Diethyl 2-(Ethoxymethylene)malonate

- Structure: Ethoxymethylene substituent instead of methylamino (C₁₀H₁₄O₅, MW 214.21 g/mol) .

- Applications: Serves as a precursor in the Gould-Jacob reaction to synthesize 4-quinolones with broad-spectrum antibacterial activity .

- Key Difference: The ethoxymethylene group enables cycloaddition and elimination reactions, contrasting with the methylamino group’s role in forming secondary amines .

Data Tables

Table 1: Structural and Physical Comparison

Table 2: Reactivity and Functional Group Impact

Biological Activity

Diethyl 2-(methylamino)malonate hydrochloride, also referred to as diethyl aminomalonate hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Chemical Formula : CHClN\O

- Molecular Weight : 225.67 g/mol

- CAS Number : 56598-98-2

- Boiling Point : Not available

- Solubility : Soluble in water, insoluble in alcohol and ether .

Synthesis

This compound can be synthesized through the reaction of diethyl malonate with formaldehyde and methylamine under specific conditions. The process typically involves:

- Mixing diethyl malonate with formaldehyde and methylamine.

- Reacting in an alkaline medium to facilitate aminomethylation.

- Isolating the product through crystallization techniques .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been noted for its potential as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

- Antitumor Activity : Some studies suggest that derivatives of diethyl aminomalonate exhibit antitumor properties, potentially through modulation of signaling pathways related to cell proliferation and apoptosis .

Case Studies and Research Findings

- Antitumor Effects :

- Cytotoxicity Testing :

- Pharmacokinetics :

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Step | Reagents | Conditions |

|---|---|---|

| Initial Reaction | Diethyl malonate + Formaldehyde + Methylamine | Alkaline medium |

| Isolation | Crystallization from aqueous solution | Room temperature |

Q & A

Q. What are the recommended synthetic routes for Diethyl 2-(methylamino)malonate hydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via nitrosation/nitro reduction of diethyl malonate followed by quaternization with methylamine . Key steps include:

- Nitrosation : Reacting diethyl malonate with nitrous acid to form a nitroso intermediate.

- Reduction : Catalytic hydrogenation or chemical reduction (e.g., using Sn/HCl) to yield the amine derivative.

- Quaternization : Reaction with methylamine hydrochloride under controlled pH and temperature to form the final product. Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., ethanol/water mixtures), and reaction time. For example, prolonged heating (>6 hours) at 60–80°C improves quaternization efficiency .

Q. How can researchers analytically characterize this compound to confirm purity and structural integrity?

Methodological approaches include:

- Chromatography : GC (gas chromatography) with flame ionization detection (≥99% purity threshold) and HPLC with UV detection for trace impurities.

- Spectroscopy : FT-IR for amine and carbonyl group verification (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1730 cm⁻¹).

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate molecular formula (C₇H₁₄ClNO₄) .

- Water Content : Karl Fischer titration (≤0.5% as per product specifications) to ensure stability .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to address contradictions in reported synthesis yields?

Discrepancies in yields (e.g., 70–90% in literature) often stem from:

- Solvent Systems : Polar aprotic solvents (e.g., DMF) may enhance solubility but risk side reactions; non-polar solvents (toluene) reduce byproducts but require longer reflux times .

- Catalyst Selection : Acidic conditions (e.g., dichloroacetic acid) accelerate imine formation but may degrade sensitive functional groups .

- Temperature Gradients : Isothermal vs. gradient heating (e.g., 120°C for 2 hours vs. gradual ramp) impacts intermediate stability . Recommendation: Use design of experiments (DoE) to map interactions between variables and identify Pareto-optimal conditions .

Q. What strategies mitigate stability challenges during storage and handling of this compound?

The compound is hygroscopic and prone to hydrolysis. Stability protocols include:

- Storage : Anhydrous conditions at 0–8°C in amber glass vials to prevent photodegradation .

- Handling : Use of nitrogen-purged environments during weighing and reaction setup to avoid moisture ingress .

- Stability Monitoring : Accelerated aging studies (40°C/75% RH) coupled with HPLC to track degradation products (e.g., malonic acid derivatives) .

Q. How does this compound function as a precursor in multistep syntheses, and what are critical control points?

The compound’s α-amino ester motif is pivotal in synthesizing:

- Pharmaceuticals : Clorazepate (an anxiolytic) via alkylation and cyclization .

- Agrochemicals : Herbicidal agents through nucleophilic substitution at the malonate core. Critical Control Points:

- Protection/Deprotection : Use of Boc groups to prevent amine oxidation during subsequent steps.

- Stereochemistry : Chiral resolution (e.g., enzymatic methods) if enantiomerically pure products are required .

Q. What mechanistic insights are needed to resolve contradictions in alkylation/amination reactions involving this compound?

Conflicting reports on regioselectivity (N- vs. O-alkylation) necessitate:

- Kinetic Studies : Time-resolved NMR to track intermediate formation under varying pH and solvent dielectric constants.

- Computational Modeling : DFT calculations to compare activation energies of competing pathways .

- Isotopic Labeling : ¹⁵N-labeled methylamine to trace amine incorporation routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.